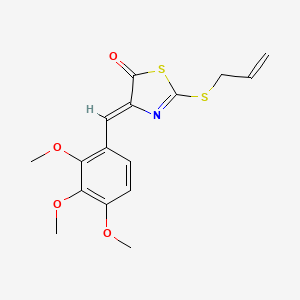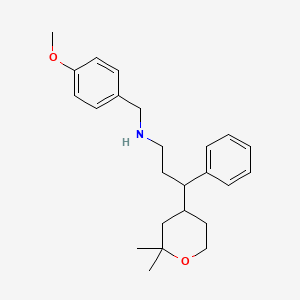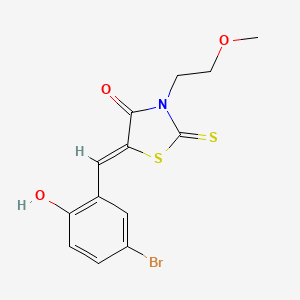![molecular formula C14H24N2O B5170237 (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine, also known as IMPEA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to interact with proteins such as caspase-3, Bax, and Bcl-2, which are involved in apoptosis. It has also been shown to regulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of oxidative stress, and the regulation of neurotransmitter levels. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine in lab experiments is that it has been shown to have low toxicity and minimal side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the exploration of its potential therapeutic applications in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine can be synthesized through a multi-step process involving the reaction of 3-isopropyl-5-methylphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting product with 2-(2-aminoethoxy)ethanol. The final product is then obtained through purification and crystallization.
Applications De Recherche Scientifique
(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been studied for its potential therapeutic effects in various medical conditions, including cancer, Alzheimer's disease, and depression. In cancer research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to improve cognitive function and reduce oxidative stress. In depression research, (2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation.
Propriétés
IUPAC Name |
N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)13-8-12(3)9-14(10-13)17-7-6-16-5-4-15/h8-11,16H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHEDGYXVUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNCCN)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)


![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)